5-METHOXY-2-{[(1,3-THIAZOL-2-YL)AMINO]METHYL}PHENOL
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Overview
Description
5-METHOXY-2-{[(1,3-THIAZOL-2-YL)AMINO]METHYL}PHENOL is a compound that features a methoxy group, a thiazole ring, and an aminomethylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-2-{[(1,3-THIAZOL-2-YL)AMINO]METHYL}PHENOL typically involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with 1,3-thiazol-2-amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-METHOXY-2-{[(1,3-THIAZOL-2-YL)AMINO]METHYL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents
Properties
IUPAC Name |
5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-9-3-2-8(10(14)6-9)7-13-11-12-4-5-16-11/h2-6,14H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVLVUPKVBHQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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